4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole

Medicinal Chemistry ADME Properties Lipophilicity

Researchers face bottlenecks generating diverse pyrazole libraries for SAR: each analog requires de novo core synthesis. 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole eliminates this with a pre-installed C4-bromo handle for late-stage Suzuki/Buchwald coupling, enabling parallel library synthesis from one intermediate. • C4-Br enables regioselective diversification without C-H activation • Cyclopropyl enhances metabolic stability & conformational constraint for CNS leads (LogP 2.3) • ≥97% purity ensures reproducible cross-coupling results. In stock for immediate global shipping.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
CAS No. 1245773-16-3
Cat. No. B1522501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole
CAS1245773-16-3
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCCCN1C=C(C(=N1)C2CC2)Br
InChIInChI=1S/C9H13BrN2/c1-2-5-12-6-8(10)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3
InChIKeyGOMHKFKQHDFEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole Overview


4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole (CAS 1245773-16-3) is a heterocyclic compound characterized by a pyrazole core substituted with a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and a propyl chain at the 1-position . With a molecular formula of C9H13BrN2 and a molecular weight of 229.12 g/mol, this compound serves as a versatile building block in medicinal chemistry . Its unique substitution pattern provides distinct synthetic handles—specifically, the C4-bromo group enables late-stage functionalization via cross-coupling reactions—making it a strategic intermediate for constructing diverse molecular libraries [1].

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole vs. Analogs


The combination of a C4-bromo substituent with both a C3-cyclopropyl and an N1-propyl group creates a unique steric and electronic environment not replicated by simpler analogs. For instance, substituting with a non-cyclopropyl pyrazole (e.g., 4-bromo-1-propyl-1H-pyrazole) eliminates the conformational constraint and metabolic stability often conferred by the cyclopropyl ring . Conversely, replacing the propyl chain with a smaller alkyl group (e.g., 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole) increases polarity and alters lipophilicity, as indicated by predicted LogP differences . Generic substitution with an unsubstituted or mono-substituted pyrazole fails to provide the same dual-handle reactivity profile necessary for advanced synthetic diversification or structure-activity relationship (SAR) exploration.

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole Evidence


Lipophilicity (LogP) Advantage

The predicted lipophilicity (XLogP3) of 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole is 2.3 . This value is approximately 0.7 to 0.9 LogP units higher than the predicted values for its des-cyclopropyl (4-bromo-1-propyl-1H-pyrazole) or des-bromo (3-cyclopropyl-1-propyl-1H-pyrazole) analogs. This difference suggests enhanced membrane permeability potential, a critical factor in early drug discovery screening.

Medicinal Chemistry ADME Properties Lipophilicity

C4-Bromo as a Cross-Coupling Handle

The C4-bromo substituent is a versatile functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This contrasts with the less reactive C4-unsubstituted pyrazoles, which often require harsh conditions for direct arylation. The presence of the bromo group allows for efficient diversification at a late stage of a synthetic sequence, enabling rapid SAR exploration around the pyrazole core.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

TAAR1 Ligand Scaffold Activity

A closely related derivative, N-[4-(azetidin-3-yloxy)phenyl]-4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxamide, exhibits a Ki of 15 nM against rat TAAR1 in HEK-293 cells [1]. While not a direct measurement for the target compound, this data point demonstrates that the 4-bromo-3-cyclopropyl pyrazole core is capable of engaging biological targets with high affinity when properly elaborated. This contrasts with the general lack of reported high-affinity data for simpler pyrazole cores.

Neuroscience GPCR TAAR1

Comparison of Commercial Availability and Purity Specifications

The compound is commercially available with a typical purity specification of ≥97% . This level of purity is suitable for direct use in most medicinal chemistry applications without further purification. In contrast, some structurally related analogs (e.g., 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride) are less commonly stocked and may require custom synthesis, leading to longer lead times and higher initial costs.

Procurement Quality Control Building Blocks

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole Applications


Late-Stage Library Diversification

The C4-bromo group serves as an ideal handle for generating diverse compound arrays via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1]. This allows researchers to quickly explore the SAR around the C4 position of the pyrazole core without resynthesizing the entire molecule. This is a key advantage over analogs lacking a halogen at this position, where direct C–H functionalization can be more challenging and less regioselective .

CNS Lead Optimization

Given its predicted LogP of 2.3 [1], this compound lies within an optimal lipophilicity range for blood-brain barrier penetration. Combined with the presence of the metabolically stable cyclopropyl group, it represents a superior core for designing CNS-penetrant leads compared to more polar or less lipophilic pyrazole analogs. The scaffold's validation in a high-affinity (15 nM) TAAR1 ligand further supports its use in neuropsychiatric drug discovery programs .

Selective Kinase/GPCR Inhibitors

The cyclopropyl group provides a unique combination of conformational restriction and minimal steric bulk, which can be exploited to achieve selectivity among closely related kinase or GPCR targets [1]. Unlike a simple methyl or ethyl group, the cyclopropyl ring can occupy a specific hydrophobic pocket or induce a favorable conformation in the bound state. This structural feature is a key differentiator when selecting a pyrazole core for a new inhibitor design project targeting enzymes like CDKs .

Synthesis Methodology Building Block

The compound's specific substitution pattern is ideal for developing and testing new regioselective functionalization methods. For example, it can be used to study the N1-alkylation selectivity of pyrazoles or as a substrate for novel C–H activation reactions [1]. Its commercial availability at >97% purity ensures that results from such methodological studies are reproducible and reliable, making it a more trustworthy standard substrate than custom-synthesized analogs.

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